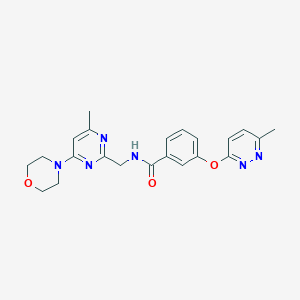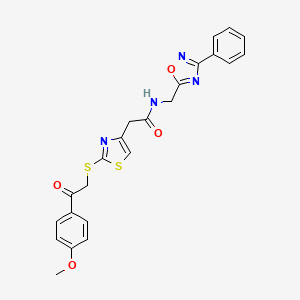![molecular formula C17H18FN3OS B2518214 2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone CAS No. 2034509-28-7](/img/structure/B2518214.png)
2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone is a complex molecule that appears to be related to various synthesized derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described can provide insights into its possible synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which shares a similar fluoro-substituted phenyl group, is achieved using the Gewald synthesis technique. This involves starting from 1-(3-fluoro-4-methoxyphenyl)ethanone and involves malononitrile, a mild base, and sulfur powder . Additionally, 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are structurally related to the pyrazole moiety in the target compound, are synthesized via the Vilsmeier-Haack reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques would likely be used to determine the structure of 2-((4-fluorophenyl)thio)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone, confirming the presence of functional groups and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include cyclization and the reaction with thiosemicarbazide in an alcoholic basic medium . These reactions are crucial for the formation of the pyrazole ring system, which is a common feature in the target compound. The reactivity of the thiophene moiety and the influence of substituents such as the fluorine atom on the phenyl ring would also be important considerations in the chemical reactions analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could affect the compound's lipophilicity and electronic properties, potentially impacting its biological activity . The solubility, melting point, and stability of the compound would be determined by its functional groups and overall molecular architecture. The in vitro antimicrobial activity of related Schiff bases suggests that the target compound may also exhibit biological activities worth investigating .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Techniques
Research has explored the synthesis of novel compounds using similar structural frameworks, such as Schiff bases derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, showcasing methods for constructing complex molecules with potential biological activities (Puthran et al., 2019).
Molecular Structure Analysis
Studies on the molecular structure, including vibrational frequencies and molecular docking, of related fluorophenyl compounds have been conducted, providing insights into their stability, electronic properties, and potential interaction with biological targets (Mary et al., 2015).
Potential Applications
Antimicrobial and Antiviral Activities
Research on compounds with pyrazole and fluorophenyl groups has demonstrated antimicrobial and antiviral activities, indicating potential applications in developing new therapeutic agents (Attaby et al., 2006).
Nonlinear Optical Materials
The analysis of compounds structurally related to the query compound has revealed their potential as nonlinear optical materials due to their electronic and structural properties, highlighting their use in optoelectronic applications (He et al., 2021).
Antitumor and Anticandidal Activities
Studies have also focused on the synthesis and biological evaluation of tetrazole derivatives, showing potent anticandidal agents with weak cytotoxicities, suggesting their use in antitumor therapies (Kaplancıklı et al., 2014).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-12-4-6-13(7-5-12)23-11-17(22)20-8-9-21-16(10-20)14-2-1-3-15(14)19-21/h4-7H,1-3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXSKDKSQAWMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518136.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2518138.png)

![2-(4-(4-Fluorophenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2518140.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518149.png)
![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)
![2-[[1-(3-Methoxy-1-methylpyrazole-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2518154.png)